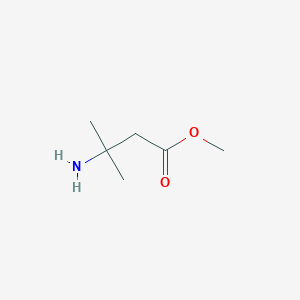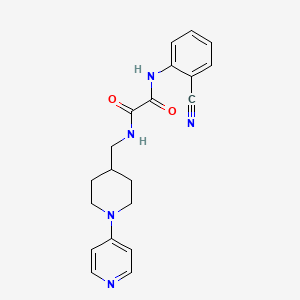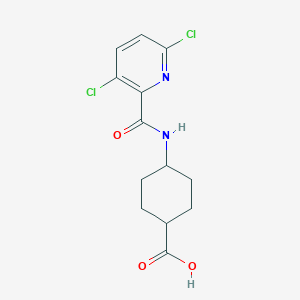
2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2 . It’s commonly used in research and development .
Synthesis Analysis
This compound is often used as a reactant in Suzuki cross-coupling reactions . It’s also involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (C6H5) with a boronic acid group (B(OH)2), a chlorine atom (Cl), and a fluorine atom (F) attached .Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds by coupling a boronic acid with a halide .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 122-127 °C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 310.8±52.0 °C at 760 mmHg .Applications De Recherche Scientifique
Chiral Supercritical Fluid Chromatography (SFC) Separations : This compound has been used in research involving chiral SFC separations. For example, Wu et al. (2016) demonstrated the resolution of a series of racemic 2,2-dimethyl-3-aryl-propanoic acids, including similar compounds, using additive-free protic methanol as a co-solvent in CO2, which had implications for large-scale SFC separations and solvent consumption (Wu et al., 2016).
Synthesis of Sterically Hindered Alcohols : The compound has been utilized in the synthesis of sterically hindered alcohols. Szpilman and Carreira (2009) used a related ester, 2-chloro-2-methylpropanoic ester, as a steering group in the Schmidt glycosidation reaction, leading to efficient glycosidation under mild, acidic conditions (Szpilman & Carreira, 2009).
Anti-Cancer Activity : Research by Liu Ying-xiang (2007) focused on the synthesis of a similar compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, and its potential anti-cancer activity in vitro (Liu Ying-xiang, 2007).
Synthesis of Oxadiazole Derivatives : Bhat et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluorophenyl moiety, derived from 3-chloro-2-fluoro benzoic acid, which showed potential in vivo anti-convulsant and anti-inflammatory activities (Bhat et al., 2016).
Intermediate in Anticancer Drug Synthesis : Zhang et al. (2019) reported on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs, using a compound similar to 2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid (Zhang et al., 2019).
Suzuki Cross-Coupling Reactions : Ikram et al. (2015) utilized a similar compound, 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene, in Suzuki cross-coupling reactions to synthesize new thiophene derivatives with potential medicinal applications, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAOGMIEDMZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)

![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)

![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)




![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)
![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)